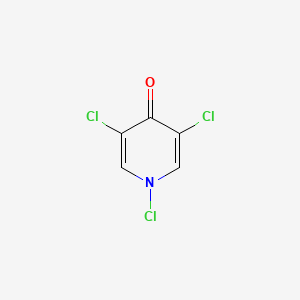
Ethyl prop-1-en-1-yl ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl prop-1-en-1-yl ethanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyl prop-1-en-1-yl ethanedioate typically involves the esterification reaction between ethyl prop-1-en-1-yl alcohol and ethanedioic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating under reflux conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols with a catalyst.
Major Products
Hydrolysis: Ethyl prop-1-en-1-yl alcohol and ethanedioic acid.
Reduction: Ethyl prop-1-en-1-yl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl prop-1-en-1-yl ethanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl prop-1-en-1-yl ethanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl butyrate: Known for its fruity odor and used in flavoring.
Ethyl propanoate: Similar structure but different reactivity and applications.
Uniqueness
Ethyl prop-1-en-1-yl ethanedioate is unique due to its specific structure, which imparts distinct reactivity and applications compared to other esters. Its ability to form stable esters with various nucleophiles makes it valuable in organic synthesis and industrial applications .
Propiedades
Número CAS |
91915-02-5 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
1-O-ethyl 2-O-prop-1-enyl oxalate |
InChI |
InChI=1S/C7H10O4/c1-3-5-11-7(9)6(8)10-4-2/h3,5H,4H2,1-2H3 |
Clave InChI |
MHYSVOXHVRKWTE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)OC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)

![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)


![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)



![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)

